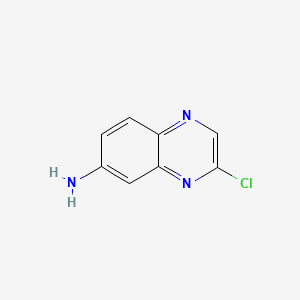

3-Chloroquinoxalin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

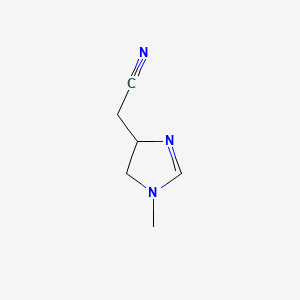

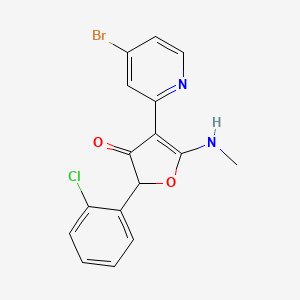

3-Chloroquinoxalin-6-amine is a chemical compound with the CAS Number: 166402-16-0 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 3-chloro-6-quinoxalinamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Fluorescent Whiteners for Polyester Fibres : 3-Chloroquinoxalin-6-amine derivatives have been synthesized and evaluated as fluorescent whiteners on polyester fibres, demonstrating potential applications in textile industries (Rangnekar & Tagdiwala, 1986).

Antibacterial and Anticancer Activity : New derivatives of this compound showed promising activity against bacterial strains and cancer cell lines, suggesting their use in developing new therapeutics (Podila & Omprakash, 2020).

Amination of Chloro-Substituted Heteroarenes : Studies on the amination of chloro-substituted heteroarenes with this compound showed selective substitution of chlorine atoms, indicating potential for chemical synthesis applications (Abel et al., 2016).

Synthesis of Anticancer Agents : this compound has been used in the synthesis of pyrrolo[2,3-b]quinoxalines, which exhibited anti-proliferative properties against cancer cell lines, highlighting its role in drug discovery (Prasad et al., 2012).

Cross-Dehydrogenative Coupling in Organic Synthesis : The compound has been involved in metal-free C(sp2)-H/N-H cross-dehydrogenative coupling, showcasing its utility in organic synthesis (Wei et al., 2018).

Electrocatalyst for Amine Dehydrogenation : Research suggests that compounds like this compound can serve as electrocatalysts in amine dehydrogenation, offering applications in energy storage and conversion (Luca et al., 2011).

Synthesis of Novel Monoamine Oxidase Inhibitors : Derivatives of this compound have been synthesized and evaluated as monoamine oxidase inhibitors, suggesting potential applications in treating neurological disorders (Hassan et al., 2006).

Synthesis of Antimalarial Drugs : this compound derivatives have been used in synthesizing new classes of antimalarial drugs, highlighting its role in addressing global health challenges (Perić et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action:

3-Chloroquinoxalin-6-amine primarily targets heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin. By inhibiting heme polymerase, the compound disrupts the detoxification process in Plasmodium species, leading to the accumulation of toxic heme and ultimately killing the parasite .

Mode of Action:

The interaction between this compound and heme polymerase prevents the conversion of heme to hemazoin. As a result, Plasmodium species cannot effectively neutralize the toxic heme, leading to their demise .

Biochemical Pathways:

The affected pathway is related to hemozoin formation in Plasmodium falciparum . Many antimalarials, including this compound, act as strong inhibitors of hemozoin crystal growth .

Properties

IUPAC Name |

3-chloroquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACHDNWEGOFNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-Ethyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574262.png)

![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)

![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)

![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)

![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)